![molecular formula C16H16N4O2S B2913927 N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1172558-39-2](/img/structure/B2913927.png)
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a thiazole ring (a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom). It also has a methoxyphenyl group attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via routes involving nucleophilic substitution reactions or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing novel compounds related to "N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide", demonstrating the versatility of pyrazole and thiazole derivatives in chemical synthesis. For example, Hassan et al. (2014) synthesized a series of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, indicating the potential for diverse biological activities (Hassan, Hafez, & Osman, 2014).
Kumara et al. (2018) synthesized and characterized a novel pyrazole derivative through NMR, mass spectra, and X-ray crystal structure analysis, highlighting the structural complexity and potential for further functional exploration of such compounds (Kumara, Kumar, Kumar, & Lokanath, 2018).
Biological Activities
The synthesized derivatives have been evaluated for various biological activities, including cytotoxic effects against cancer cell lines and potential as antioxidant additives. For instance, Amer et al. (2011) evaluated synthesized thiazoles as antioxidant additives for lubricating oils, demonstrating the chemical versatility and potential industrial applications of these compounds (Amer, Hassan, Moawad, & Shaker, 2011).
Additionally, compounds with pyrazole and thiazole frameworks have been explored for antifungal and antimicrobial activities. Du et al. (2015) synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their activities against several phytopathogenic fungi, highlighting the potential agricultural applications of such compounds (Du et al., 2015).
Mechanism of Action
Mode of Action
Based on its structure, it is plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
Given the lack of specific target identification, it is challenging to predict the exact biochemical pathways that the compound might affect .
Pharmacokinetics
In silico studies suggest that the compound and its derivatives meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound could potentially have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-14(11-4-6-12(22-3)7-5-11)18-16(23-10)19-15(21)13-8-9-17-20(13)2/h4-9H,1-3H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZCXWWOXQBGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=NN2C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide |
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